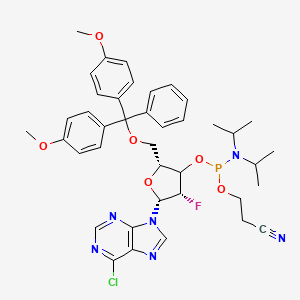

DMT-2'-F-6-chloro-dA phosphoramidite

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C40H45ClFN6O6P |

|---|---|

分子量 |

791.2 g/mol |

IUPAC名 |

3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C40H45ClFN6O6P/c1-26(2)48(27(3)4)55(52-22-10-21-43)54-36-33(53-39(34(36)42)47-25-46-35-37(41)44-24-45-38(35)47)23-51-40(28-11-8-7-9-12-28,29-13-17-31(49-5)18-14-29)30-15-19-32(50-6)20-16-30/h7-9,11-20,24-27,33-34,36,39H,10,22-23H2,1-6H3/t33-,34+,36?,39-,55?/m1/s1 |

InChIキー |

WEOFQCIHCBMWIU-BZTHOPFASA-N |

異性体SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1F)N2C=NC3=C2N=CN=C3Cl)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

正規SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C2N=CN=C3Cl)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to DMT-2'-F-6-chloro-dA Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-2'-F-6-chloro-dA phosphoramidite (B1245037) is a specialized chemical building block, or phosphoramidite, crucial for the synthesis of modified oligonucleotides. These synthetic strands of DNA or RNA have broad applications in modern therapeutics, diagnostics, and biomedical research, including antisense therapies, siRNA, and aptamers. This document provides a comprehensive technical overview of DMT-2'-F-6-chloro-dA phosphoramidite, detailing its chemical structure, synthesis, incorporation into oligonucleotides, and the biophysical properties it confers to the resulting nucleic acid polymers.

Core Concepts: The Components of this compound

The nomenclature of this phosphoramidite reveals its key functional components, each playing a critical role in its utility for oligonucleotide synthesis and the properties of the final product.

-

DMT (4,4'-Dimethoxytrityl): This is a bulky protecting group attached to the 5'-hydroxyl of the deoxyadenosine (B7792050) sugar. Its primary function is to prevent unwanted chemical reactions at the 5' position during the stepwise synthesis of an oligonucleotide chain. The DMT group is acid-labile, allowing for its controlled removal at the beginning of each coupling cycle in solid-phase synthesis.

-

2'-F (2'-Fluoro): A fluorine atom replaces the hydroxyl group at the 2' position of the deoxyribose sugar. This modification is a cornerstone of modern oligonucleotide therapeutics. The high electronegativity of fluorine influences the sugar pucker, predisposing it to an RNA-like C3'-endo conformation. This conformational preference generally leads to increased thermal stability of duplexes formed with complementary RNA strands. Furthermore, the 2'-fluoro modification provides significant resistance to nuclease degradation, thereby enhancing the in vivo stability of the oligonucleotide.

-

6-chloro-dA (6-chloro-deoxyAdenosine): The "dA" signifies that the base is a derivative of deoxyadenosine. The "6-chloro" indicates that a chlorine atom is attached at the 6th position of the purine (B94841) ring. This modification serves as a reactive site. The 6-chloro group can be readily displaced by various nucleophiles, such as amines, allowing for post-synthetic modification of the oligonucleotide. This feature is particularly useful for conjugating molecules like fluorophores, biotin, or other ligands to the synthesized oligonucleotide.

-

Phosphoramidite: This functional group, typically a β-cyanoethyl N,N-diisopropylphosphoramidite, is located at the 3'-hydroxyl position of the sugar. This highly reactive phosphorus(III) group is essential for the formation of the phosphite (B83602) triester linkage between the incoming monomer and the growing oligonucleotide chain during solid-phase synthesis.

Chemical Structure

The chemical structure of this compound is a complex assembly of the aforementioned components, designed for stability during storage and high reactivity during oligonucleotide synthesis.

Caption: Structure of this compound.

Experimental Protocols

Synthesis of this compound

-

Enzymatic Synthesis of 6-chloropurine-2'-deoxyriboside (B7971090): An efficient method involves the enzymatic reaction of 6-chloropurine (B14466) with a deoxyribose donor, such as 2'-deoxycytidine, catalyzed by nucleoside-2'-deoxyribosyltransferase.

-

Fluorination of the 2' Position: The introduction of the 2'-fluoro group is a critical and often challenging step. This can be achieved through various fluorinating agents on a suitably protected nucleoside intermediate.

-

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the 2'-fluoro-6-chloropurine-2'-deoxyriboside is reacted with dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine (B92270) to attach the DMT protecting group.

-

Phosphitylation of the 3'-Hydroxyl Group: The final step is the phosphitylation of the 3'-hydroxyl group. The 5'-O-DMT-2'-fluoro-6-chloropurine-2'-deoxyriboside is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to yield the final phosphoramidite product.

Purification at each step is typically performed using column chromatography.

Solid-Phase Oligonucleotide Synthesis

The incorporation of this compound into an oligonucleotide chain follows the standard phosphoramidite cycle on an automated DNA/RNA synthesizer.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Detailed Steps:

-

Detritylation: The synthesis cycle begins with the removal of the DMT group from the 5'-hydroxyl of the nucleoside attached to the solid support. This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane.

-

Coupling: The this compound, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT). The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.

-

Capping: To prevent the elongation of chains that failed to react in the coupling step, any unreacted 5'-hydroxyl groups are blocked. This is typically done by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester. This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This four-step cycle is repeated for each subsequent nucleotide to be added to the chain.

Data Presentation

The incorporation of 2'-fluoro modifications generally enhances the biophysical properties of oligonucleotides. While specific data for DMT-2'-F-6-chloro-dA is limited, the following tables summarize expected quantitative improvements based on data from oligonucleotides containing 2'-fluoro modifications.

Table 1: Coupling Efficiency

| Phosphoramidite Type | Average Coupling Efficiency (%) |

| Standard DNA Phosphoramidites | >99% |

| DMT-2'-F-dA Phosphoramidite (Expected) | >98% |

Note: The coupling efficiency of modified phosphoramidites can be slightly lower than standard phosphoramidites due to steric hindrance.

Table 2: Thermal Stability (Tm) of Oligonucleotide Duplexes

| Oligonucleotide Modification | ΔTm per modification (°C) vs. DNA/RNA duplex |

| 2'-O-Methyl RNA | +1.5 |

| 2'-Fluoro RNA | +2.0 |

Data represents the approximate increase in melting temperature (Tm) per modified nucleotide in a duplex with a complementary RNA strand.

Table 3: Nuclease Resistance

| Oligonucleotide Modification | Nuclease Resistance |

| Unmodified DNA/RNA | Low |

| Phosphorothioate | High |

| 2'-Fluoro RNA | Moderate to High |

Nuclease resistance is significantly enhanced, particularly against endonucleases.

Applications in Research and Drug Development

The unique combination of a 2'-fluoro modification for stability and a 6-chloro group for post-synthetic functionalization makes this compound a valuable tool in several areas:

-

Antisense Oligonucleotides: The enhanced nuclease resistance and binding affinity to target mRNA make oligonucleotides containing this modification promising candidates for antisense therapeutics.

-

siRNA: The stability conferred by the 2'-fluoro group is beneficial for the development of more potent and durable small interfering RNAs for gene silencing applications.

-

Aptamers: 2'-fluoro modified aptamers often exhibit higher binding affinities and improved stability, making them more effective as therapeutic or diagnostic agents.

-

Labeled Probes: The 6-chloro position allows for the straightforward attachment of fluorescent dyes, quenchers, or other reporter molecules for use in diagnostic assays and molecular biology research.

Conclusion

This compound is a highly versatile and powerful building block for the synthesis of modified oligonucleotides. The 2'-fluoro modification imparts enhanced thermal stability and nuclease resistance, which are critical properties for in vivo applications. The 6-chloro group provides a convenient handle for post-synthetic conjugation, expanding the functional possibilities of the resulting oligonucleotides. As the field of nucleic acid therapeutics continues to advance, the use of such specialized phosphoramidites will undoubtedly play a pivotal role in the development of next-generation drugs and diagnostic tools.

An In-depth Technical Guide to DMT-2'-F-6-chloro-dA Phosphoramidite

For researchers, scientists, and professionals in drug development, a deep understanding of the chemical tools employed in oligonucleotide synthesis is paramount. DMT-2'-F-6-chloro-dA phosphoramidite (B1245037) is a specialized phosphoramidite monomer crucial for the synthesis of modified oligonucleotides. This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with experimental protocols and data presented for clarity and comparison.

Chemical Structure and Properties

DMT-2'-F-6-chloro-dA phosphoramidite is a derivative of deoxyadenosine (B7792050) designed for use in automated solid-phase oligonucleotide synthesis. Its structure incorporates several key features that impart desirable properties to the resulting oligonucleotides.

The fundamental structure consists of a 2'-deoxyadenosine (B1664071) nucleoside that has been modified in three critical positions:

-

5'-O-DMT (Dimethoxytrityl) group: This bulky protecting group is attached to the 5'-hydroxyl function of the deoxyribose sugar. Its acid lability allows for its removal in a controlled manner, enabling the stepwise addition of subsequent phosphoramidites in the 3' to 5' direction of synthesis.[1]

-

2'-Fluoro (2'-F) modification: A fluorine atom replaces the hydroxyl group at the 2' position of the deoxyribose sugar. This modification confers several advantageous properties to the resulting oligonucleotide, including increased thermal stability of duplexes with complementary RNA strands and enhanced resistance to nuclease degradation.[2][3] The electronegative fluorine atom influences the sugar pucker, favoring an RNA-like C3'-endo conformation, which contributes to these properties.[2]

-

6-chloro-purine: The adenine (B156593) base is substituted with a chlorine atom at the 6-position. This modification serves as a reactive site for post-synthetic modifications. The 6-chloro group can be readily displaced by various nucleophiles, such as amines, to introduce a wide range of functionalities into the oligonucleotide at a specific position.[4]

-

3'-O-Phosphoramidite: The 3'-hydroxyl group is modified with a diisopropylamino phosphoramidite moiety containing a β-cyanoethyl protecting group. This reactive phosphorus(III) group enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.[5]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound and a related, commonly used phosphoramidite are summarized in the table below for comparison.

| Property | This compound | DMT-dA(Bz)-CE-Phosphoramidite |

| CAS Number | 2803878-95-5[6] | 98137-43-6 |

| Molecular Formula | C40H45ClFN6O7P[7] | C47H52N7O7P |

| Molecular Weight | 791.25 g/mol [7] | 857.94 g/mol |

| Appearance | White to off-white powder | White to off-white powder |

| Purity (by ³¹P NMR) | ≥98.0% | ≥98.0% |

| Storage Temperature | -20°C | -20°C |

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in various research and therapeutic applications:

-

Antisense Oligonucleotides: The 2'-fluoro modification enhances the binding affinity of antisense oligonucleotides to their target mRNA and increases their resistance to degradation by cellular nucleases, leading to improved potency and duration of action.[2]

-

siRNA Therapeutics: Incorporation of 2'-fluoro modifications into small interfering RNAs (siRNAs) can improve their stability and reduce off-target effects. However, it's important to note that extensive 2'-F modification can sometimes interfere with the RISC machinery.[8]

-

Aptamers: 2'-Fluoro-modified aptamers often exhibit enhanced stability and binding affinity for their targets compared to their unmodified counterparts.[2]

-

Diagnostic Probes: The enhanced stability and binding properties of oligonucleotides containing 2'-fluoro modifications make them suitable for use as probes in various diagnostic assays.

-

Post-synthetic Modification: The 6-chloro-purine moiety allows for the site-specific introduction of a wide array of functional groups after the oligonucleotide has been synthesized. This is particularly useful for labeling oligonucleotides with fluorophores, quenchers, or other reporter groups, as well as for conjugating them to other molecules like peptides or antibodies.[4]

Experimental Protocols

The use of this compound follows the standard protocols for automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry. A generalized workflow is provided below.

Standard Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides is a cyclical process, with each cycle adding one nucleotide to the growing chain.

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Detailed Methodologies:

-

Detritylation: The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide attached to the solid support. This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane. This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The this compound is activated by an activating agent, such as 1H-tetrazole or a more modern activator like 5-(ethylthio)-1H-tetrazole (ETT), to form a highly reactive intermediate. This activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is carried out in an anhydrous solvent, typically acetonitrile.

-

Capping: To prevent the formation of deletion mutants (oligonucleotides missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is usually done using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This capping step ensures that only the desired full-length oligonucleotides are produced.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester linkage. This is typically achieved by treating the solid support with a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.

These four steps are repeated for each nucleotide to be added to the sequence.

Post-synthesis Cleavage and Deprotection

Once the desired oligonucleotide sequence has been assembled, the oligonucleotide is cleaved from the solid support, and the protecting groups from the phosphate backbone (β-cyanoethyl) and the nucleobases are removed. This is typically achieved by treatment with concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).

Post-synthetic Modification of the 6-chloro-purine

Following cleavage and deprotection, the 6-chloro-purine moiety can be functionalized by reaction with a suitable nucleophile. For example, reaction with a primary amine will result in the formation of an N6-substituted adenosine (B11128) analog. The specific conditions for this reaction (solvent, temperature, and reaction time) will depend on the nucleophile being used.

Signaling Pathways and Biological Interactions

While this compound itself is a synthetic building block and not directly involved in biological signaling, the oligonucleotides synthesized using it can have significant biological effects.

The 2'-fluoro modification has been shown to influence the interaction of oligonucleotides with various cellular components. For instance, 2'-F modified oligonucleotides have been reported to bind to different intracellular proteins compared to their unmodified counterparts.[9] This can lead to altered cellular responses and, in some cases, toxicity. For example, some studies have shown that certain 2'-fluoro-modified antisense oligonucleotides can cause hepatotoxicity, which is thought to be related to their protein binding profile.[9]

The interaction of 2'-fluoro modified oligonucleotides with components of the innate immune system is also an area of active research. Modifications at the 2' position can modulate the recognition of RNA by pattern recognition receptors such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), potentially altering the immune response to the oligonucleotide.[10]

The logical relationship between the chemical modifications of an oligonucleotide and its biological activity can be visualized as follows:

Caption: Logical flow from synthesis to biological consequences of modified oligonucleotides.

References

- 1. Chemical Synthesis of Oligonucelotide Sequences: Phosphoramidite Chemistry | Springer Nature Experiments [experiments.springernature.com]

- 2. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]

- 3. sg.idtdna.com [sg.idtdna.com]

- 4. SEMISYNTHESIS OF 6-CHLOROPURINE-2′-DEOXYRIBOSIDE 5′-DIMETHOXYTRITYL 3′-(2-CYANOETHYL-N,N-DIISOPROPYLAMINO)PHOSPHORAMIDITE AND ITS USE IN THE SYNTHESIS OF FLUORESCENTLY LABELED OLIGONUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS No.: 136834-22-5 | DMT-2'-F-dA(Bz)-CE-Phosphoramidite - Syd Labs [sydlabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Properties of 2'-Fluoro-6-chloropurine Deoxynucleosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2'-fluoro-6-chloropurine deoxynucleosides. These compounds are of significant interest in medicinal chemistry due to their structural similarity to endogenous nucleosides and the unique properties imparted by the fluorine and chlorine substituents. The introduction of a fluorine atom at the 2'-position of the deoxyribose sugar can enhance metabolic stability and confer potent biological activity. The 6-chloro-purine moiety serves as a versatile precursor for further chemical modifications to generate a diverse range of nucleoside analogues.

Properties of 2'-Fluoro-6-chloropurine Deoxynucleosides

The physicochemical and biological properties of 2'-fluoro-6-chloropurine deoxynucleosides are crucial for their development as therapeutic agents. The fluorine atom at the 2'-position significantly impacts the sugar pucker conformation, influencing how the nucleoside analogue interacts with enzymes such as polymerases and kinases. Furthermore, this modification can increase the stability of the glycosidic bond to acidic hydrolysis, a desirable property for orally administered drugs.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of these compounds. Key spectroscopic data for a representative 2'-fluoro-6-chloropurine deoxynucleoside are summarized below.

Table 1: Representative NMR Spectroscopic Data for a 2'-Deoxy-2'-fluoro-6-chloropurine Arabinosyl Nucleoside Analogue

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H NMR | |||

| H-8 | ~8.7 | s | |

| H-1' | ~6.4 | dd | J = 8.0, 4.0 |

| H-2' | ~5.5 | ddd | J = 52.0, 8.0, 4.0 |

| H-3' | ~4.6 | m | |

| H-4' | ~4.2 | m | |

| H-5'a, H-5'b | ~3.9, ~3.8 | m | |

| ¹³C NMR | |||

| C-6 | ~151 | ||

| C-2 | ~152 | ||

| C-4 | ~149 | ||

| C-8 | ~142 | ||

| C-5 | ~132 | ||

| C-1' | ~86 | d | J(C-F) = 20 |

| C-2' | ~95 | d | J(C-F) = 180 |

| C-3' | ~70 | d | J(C-F) = 18 |

| C-4' | ~85 | ||

| C-5' | ~61 | ||

| ¹⁹F NMR | ~-200 | ddd | J = 52.0, 20.0, 8.0 |

Note: The data presented are representative and can vary depending on the specific stereochemistry (ribo- or arabino-), protecting groups, and solvent used. The values are compiled based on typical shifts observed for similar fluorinated nucleosides.

Biological Activity

While specific IC50 values for 2'-fluoro-6-chloropurine deoxynucleosides are not widely reported in publicly available literature, the biological activity of closely related 2'-fluorinated and 6-substituted purine (B94841) nucleosides provides valuable insights into their potential as antiviral and anticancer agents. The 6-chloro group can be displaced by various nucleophiles to generate libraries of compounds for screening.

Table 2: Biological Activity of Structurally Related 2'-Fluoro-Purine Nucleoside Analogues

| Compound | Cell Line/Virus | Activity (IC₅₀/EC₅₀, µM) | Reference Compound |

| 2'-Fluoro-2',3'-dideoxyadenosine (an analogue) | HIV-1 | Potent | ddA |

| 2'-Fluoro-arabinofuranosyl-2-fluoroadenine | P388 leukemia | Active | - |

| Carbocyclic 2'-fluoroarabinosyl-5-iodouracil (C-FIAU) | HSV-1 | 11 µg/mL | - |

| Carbocyclic 2'-fluoroarabinosyl-5-methyluracil (C-FMAU) | HSV-1 | 4.4 µg/mL | - |

Note: The data in this table are for structurally related compounds and are intended to provide an indication of the potential activity of 2'-fluoro-6-chloropurine deoxynucleosides. Direct testing of the target compounds is necessary to determine their specific activity.[1][2][3]

Experimental Protocols

The synthesis of 2'-fluoro-6-chloropurine deoxynucleosides typically involves the coupling of a protected 2'-deoxy-2'-fluorosugar with a 6-chloropurine (B14466) base, followed by deprotection. The following is a generalized experimental protocol based on established methodologies for the synthesis of similar nucleosides.

General Synthesis of a Protected 2'-Deoxy-2'-fluoro-6-chloropurine Deoxynucleoside

Materials:

-

3-O-Acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl bromide (a protected fluorinated sugar)

-

Sodium hydride (NaH)

-

Acetonitrile (B52724) (anhydrous)

-

Ammonia (B1221849) in methanol (B129727) (methanolic ammonia)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of the Purine Anion: To a stirred suspension of 2,6-dichloropurine in anhydrous acetonitrile, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The mixture is then stirred at room temperature for 1 hour to form the sodium salt of the purine.

-

Glycosylation Reaction: A solution of the protected fluorinated sugar (1 equivalent) in anhydrous acetonitrile is added dropwise to the purine salt suspension at room temperature. The reaction mixture is then stirred at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield the protected 2'-fluoro-6-chloropurine deoxynucleoside.

Deprotection of the Nucleoside

Procedure:

-

The purified, protected nucleoside is dissolved in a saturated solution of ammonia in methanol.

-

The solution is stirred at room temperature for 12-24 hours.

-

The solvent is evaporated under reduced pressure, and the residue is purified by silica gel column chromatography to afford the final deprotected 2'-fluoro-6-chloropurine deoxynucleoside.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 2'-fluoro-6-chloropurine deoxynucleosides.

Caption: Generalized synthetic workflow for 2'-fluoro-6-chloropurine deoxynucleosides.

Proposed Mechanism of Action

While the specific signaling pathways affected by 2'-fluoro-6-chloropurine deoxynucleosides require further investigation, a plausible mechanism of action, based on related fluorinated nucleoside analogues, involves their intracellular phosphorylation to the active triphosphate form, which can then inhibit viral or cellular polymerases, leading to chain termination of DNA or RNA synthesis.

Caption: Proposed mechanism of action for 2'-fluoro-6-chloropurine deoxynucleosides.

Conclusion

2'-Fluoro-6-chloropurine deoxynucleosides represent a promising class of compounds for the development of novel antiviral and anticancer therapies. Their synthesis, while challenging, can be achieved through established glycosylation and deprotection strategies. The unique properties conferred by the fluorine and chlorine substituents warrant further investigation into their biological activities and specific molecular targets. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of these fascinating molecules.

References

- 1. Acid-stable 2'-fluoro purine dideoxynucleosides as active agents against HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biologic activity of 2'-fluoro-2-halo derivatives of 9-beta-D-arabinofuranosyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of Fluorine: A Technical Guide to 2'-Fluoro Modified Phosphoramidites in Oligonucleotide Therapeutics

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine at the 2' position of the ribose sugar has revolutionized the field of oligonucleotide therapeutics. This modification imbues nucleic acid-based drugs with enhanced properties crucial for clinical success, including superior binding affinity, increased nuclease resistance, and favorable structural conformations. This in-depth technical guide explores the discovery, development, and application of 2'-fluoro modified phosphoramidites, the key building blocks for synthesizing these powerful therapeutic agents.

A Leap in Stability and Affinity: The Core Advantages

The introduction of a highly electronegative fluorine atom at the 2'-position of the ribose sugar profoundly influences the properties of an oligonucleotide. This single atomic substitution locks the sugar pucker in a C3'-endo conformation, characteristic of A-form helices, which is the preferred geometry for RNA duplexes.[1][2] This pre-organization of the sugar conformation leads to several significant advantages:

-

Enhanced Binding Affinity: Oligonucleotides containing 2'-fluoro modifications exhibit a significant increase in thermal stability (Tm) when hybridized to complementary RNA targets.[1][3] This increased affinity translates to more potent target engagement at lower concentrations.

-

Increased Nuclease Resistance: The 2'-fluoro group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases.[4][5] This enhanced stability prolongs the half-life of the oligonucleotide therapeutic in biological systems.[6]

-

Favorable Duplex Geometry: The A-form helical structure adopted by duplexes containing 2'-fluoro modified strands is a key substrate requirement for the RNase H-mediated degradation of target mRNA in some antisense applications.[6]

These properties have made 2'-fluoro modifications a cornerstone in the design of various oligonucleotide-based therapeutics, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), aptamers, and ribozymes.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the impact of 2'-fluoro modifications on oligonucleotide properties.

Table 1: Impact of 2'-Fluoro Modification on Duplex Thermal Stability (Tm)

| Modification Type | Duplex Partner | Tm Increase per Modification (°C) | Reference(s) |

| 2'-Fluoro RNA (2'-F RNA) | RNA | ~1.8 - 2.0 | [1][8] |

| 2'-Fluoro RNA (2'-F RNA) | DNA | ~1.8 | [9] |

| 2'-Fluoro-arabinonucleic acid (FANA) | RNA | ~1.5 - 2.0 | [10] |

| 2'-Fluoro N3'→P5' Phosphoramidates | RNA | ~5.0 | [11] |

| 2'-Fluoro N3'→P5' Phosphoramidates | DNA | ~4.0 | [11] |

Table 2: Nuclease Resistance of 2'-Fluoro Modified Oligonucleotides

| Modification | Enzyme | Resistance Level | Reference(s) |

| 2'-Fluoro Phosphorothioate | Snake Venom Phosphodiesterase | Highly Resistant | [4][11] |

| 2'-Fluoro Phosphodiester | Snake Venom Phosphodiesterase | Not significantly resistant | [4] |

| 2'-Fluoro Modified DNA | Lambda Exonuclease, DNase, RNase T1 | Resistant | [7][12] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of 2'-fluoro modified phosphoramidites and their incorporation into oligonucleotides.

Synthesis of 5'-O-DMT-2'-deoxy-2'-fluoro-N-protected-ribonucleoside-3'-CE-Phosphoramidites

The synthesis of 2'-fluoro modified phosphoramidites for each of the four standard nucleobases (A, C, G, U) follows a multi-step chemical process. Below is a generalized protocol, with specific variations for each base noted.

1. Synthesis of 2'-deoxy-2'-fluoro-N-benzoyl-adenosine Phosphoramidite (B1245037):

-

Starting Material: 2'-deoxy-adenosine.

-

Key Steps:

-

Protection of the 3' and 5' hydroxyl groups, often with a silyl (B83357) protecting group.

-

Fluorination of the 2' position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

-

Benzoylation of the N6 amine of adenine.

-

Selective deprotection of the 5' hydroxyl group.

-

Tritylation of the 5' hydroxyl group with dimethoxytrityl chloride (DMT-Cl).

-

Phosphitylation of the 3' hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite.[11]

-

2. Synthesis of 5'-O-DMT-2'-deoxy-2'-fluoro-N-benzoyl-cytidine-3'-CE-Phosphoramidite:

-

Starting Material: 2'-deoxy-cytidine.

-

Key Steps:

-

Conversion of uridine (B1682114) to cytidine (B196190) via a method adapted from Reese.[13]

-

N4-benzoylation of the cytosine base.

-

Introduction of a 3'-azido group, followed by reduction to an amino group.

-

Protection of the 3'-amino group.

-

Selective 5'-O-debenzoylation.

-

5'-phosphitylation to yield the desired phosphoramidite.[13]

-

3. Synthesis of 5'-O-DMT-2'-deoxy-2'-fluoro-N-isobutyryl-guanosine-3'-CE-Phosphoramidite:

-

Starting Material: 2'-deoxy-guanosine.

-

Key Steps:

-

Protection of the N2-amino group with an isobutyryl group.

-

Protection of the 3' and 5' hydroxyl groups.

-

Fluorination of the 2' position.

-

Selective deprotection of the 5' hydroxyl group.

-

Tritylation of the 5' hydroxyl group.

-

Phosphitylation of the 3' hydroxyl group.[14]

-

4. Synthesis of 5'-O-DMT-2'-deoxy-2'-fluoro-uridine-3'-CE-Phosphoramidite:

-

Starting Material: 2'-deoxy-uridine.

-

Key Steps:

-

Protection of the 3' and 5' hydroxyl groups.

-

Fluorination of the 2' position.

-

Selective deprotection of the 5' hydroxyl group.

-

Tritylation of the 5' hydroxyl group.

-

Phosphitylation of the 3' hydroxyl group.

-

Automated Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides

The incorporation of 2'-fluoro modified phosphoramidites into oligonucleotides is achieved using standard automated solid-phase synthesis protocols on a DNA/RNA synthesizer. A typical synthesis cycle is as follows:

-

Detritylation: Removal of the 5'-DMT protecting group from the solid support-bound nucleoside using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).

-

Coupling: Activation of the incoming 2'-fluoro modified phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

This four-step cycle is repeated for each nucleotide addition until the desired sequence is synthesized.

Signaling Pathways and Experimental Workflows

The unique properties of 2'-fluoro modified oligonucleotides have made them invaluable tools for dissecting and manipulating cellular signaling pathways.

Targeting the KRAS Signaling Pathway with 2'-Fluoro Modified siRNA

The KRAS oncogene is a critical driver in many cancers. The following diagram illustrates a simplified KRAS signaling pathway and how a 2'-fluoro modified siRNA can be used to inhibit its activity.

Caption: KRAS signaling pathway and its inhibition by a 2'-fluoro modified siRNA.

Experimental Workflow for Antisense Oligonucleotide-Mediated Targeting of BCL2

BCL2 is a key anti-apoptotic protein, and its overexpression is associated with various cancers. The following workflow outlines the use of a 2'-fluoro modified antisense oligonucleotide to downregulate BCL2 expression.

Caption: Workflow for targeting BCL2 with a 2'-fluoro modified antisense oligonucleotide.

Conclusion

The discovery and development of 2'-fluoro modified phosphoramidites have been a pivotal advancement in the field of nucleic acid therapeutics. The enhanced properties conferred by this modification have enabled the design of more potent, stable, and specific oligonucleotide-based drugs. As our understanding of the intricate interplay between chemical modifications and biological activity continues to grow, 2'-fluoro chemistry will undoubtedly remain a critical tool in the development of the next generation of genetic medicines.

References

- 1. ashansenlab.com [ashansenlab.com]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. 2'-C-Branched Ribonucleosides: Synthesis of the Phosphoramidite Derivatives of 2'-C-beta-Methylcytidine and Their Incorporation into Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. synoligo.com [synoligo.com]

- 6. Oligonucleotide Melting Temperature [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2'-Fluoro Nucleic Acid Chemistry for Researchers, Scientists, and Drug Development Professionals

Introduction: The strategic incorporation of fluorine into nucleic acid structures has emerged as a powerful tool in the development of therapeutic oligonucleotides and sophisticated research probes. The 2'-fluoro (2'-F) modification, in particular, has garnered significant attention for its ability to confer desirable properties such as enhanced binding affinity, increased nuclease resistance, and improved biological activity. This technical guide provides a comprehensive overview of 2'-fluoro nucleic acid chemistry, covering the synthesis, properties, and applications of two key variants: 2'-fluoro-ribonucleic acid (2'-F-RNA) and 2'-fluoro-arabinonucleic acid (2'-F-ANA). Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the practical knowledge required to harness the potential of these modifications.

Core Concepts in 2'-Fluoro Nucleic Acid Chemistry

The introduction of a highly electronegative fluorine atom at the 2'-position of the sugar ring profoundly influences the physicochemical and biological properties of nucleic acids. This single atomic substitution induces a conformational preference in the sugar pucker, which in turn dictates the overall helical geometry of the oligonucleotide duplex.

2'-Fluoro-ribonucleic Acid (2'-F-RNA): In 2'-F-RNA, the fluorine atom is in the down or ribo configuration. This modification favors a C3'-endo sugar pucker, which is characteristic of A-form helices, the native conformation of RNA-RNA duplexes. This pre-organization of the sugar into an RNA-like conformation leads to a significant increase in the thermal stability of duplexes formed with complementary RNA strands.

2'-Fluoro-arabinonucleic Acid (2'-F-ANA): In contrast, 2'-F-ANA possesses a fluorine atom in the up or arabino configuration. This stereochemistry promotes an O4'-endo or C2'-endo sugar pucker, which is more characteristic of B-form DNA helices. Despite this, 2'-F-ANA modified oligonucleotides exhibit high binding affinity to complementary RNA targets. A key structural feature of 2'-F-ANA is the potential for a pseudohydrogen bond between the 2'-fluorine and the H8 of a purine (B94841) base, which contributes to the stability of FANA/RNA duplexes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties of 2'-fluoro modified nucleic acids, providing a basis for comparison with unmodified oligonucleotides and other common modifications.

Table 1: Thermal Stability of 2'-Fluoro Modified Duplexes

| Modification | Duplex Type | Change in Melting Temperature (ΔTm) per modification (°C) |

| 2'-F-RNA | RNA/RNA | +1.8 to +3.0[1] |

| 2'-F-RNA | DNA/RNA | +1.8[1] |

| 2'-F-ANA | RNA/RNA | +1.2 to +1.5[2] |

| 2'-F-ANA | DNA/RNA | Significant increase[3] |

| 2'-O-Methyl RNA | RNA/RNA | ~+1.5[1] |

| LNA | RNA/RNA | +3 to +8 |

| Unmodified DNA | DNA/RNA | Baseline |

Table 2: Nuclease Resistance of 2'-Fluoro Modified Oligonucleotides

| Modification | Nuclease Type | Relative Resistance |

| 2'-F-RNA (Phosphodiester) | Exonucleases, Endonucleases | Minor increase over unmodified RNA |

| 2'-F-RNA (Phosphorothioate) | Exonucleases, Endonucleases | High resistance[1] |

| 2'-F-ANA (Phosphodiester) | 3'-Exonucleases | Moderate increase over unmodified DNA |

| 2'-F-ANA (Phosphorothioate) | 3'-Exonucleases | >20-fold more stable than PS-DNA[2] |

| Unmodified RNA | Exonucleases, Endonucleases | Highly susceptible |

| Unmodified DNA | Exonucleases, Endonucleases | Susceptible |

Table 3: In Vitro Potency of 2'-Fluoro Modified siRNAs

| siRNA Modification Pattern | Target Gene | Cell Line | IC50 (nM) | Reference |

| Unmodified | Factor VII | HeLa | 0.95 | [4][5] |

| 2'-F pyrimidines (both strands) | Factor VII | HeLa | 0.50 | [4][5] |

| Fully modified 2'-F-ANA sense strand | Luciferase | HeLa | 4-fold more potent than unmodified | [6] |

| Unmodified | PTEN | HeLa | ~1 | [7] |

| 2'-F at positions 5 & 6 (guide strand) | PTEN | HeLa | ~1 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 2'-fluoro nucleic acids.

Protocol 1: Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides

Objective: To synthesize oligonucleotides containing 2'-fluoro-RNA or 2'-fluoro-ANA monomers using an automated DNA/RNA synthesizer.

Materials:

-

DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

-

2'-Fluoro phosphoramidite (B1245037) monomers (A, C, G, U/T) dissolved in anhydrous acetonitrile

-

Standard DNA or RNA phosphoramidites

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Capping solutions (Cap A and Cap B)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA))

-

For 2'-F-RNA with TBDMS protection: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP)

Procedure:

-

Synthesizer Setup: Program the desired oligonucleotide sequence into the synthesizer. Ensure all reagent bottles are filled and lines are primed.

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by the deblocking solution.

-

Coupling: The 2'-fluoro phosphoramidite monomer and activator are delivered to the synthesis column. The coupling time for 2'-fluoro monomers may need to be extended (e.g., 3-6 minutes) compared to standard DNA monomers to ensure high coupling efficiency.

-

Capping: Unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

-

-

Cleavage and Deprotection:

-

Upon completion of the synthesis, the CPG support is transferred to a vial.

-

The oligonucleotide is cleaved from the support, and the cyanoethyl phosphate protecting groups and exocyclic amine protecting groups are removed by incubation with the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide at 55°C for 8 hours or AMA at 65°C for 10 minutes).

-

For 2'-F-RNA containing TBDMS protecting groups on the 2'-hydroxyl of standard RNA monomers, an additional deprotection step is required using TEA·3HF.

-

-

Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

-

Quantification and Analysis: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm. The identity and purity can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Measurement of Duplex Thermal Stability (Tm)

Objective: To determine the melting temperature (Tm) of a duplex containing 2'-fluoro modified oligonucleotides.

Materials:

-

UV-Vis spectrophotometer with a temperature controller

-

Quartz cuvettes

-

Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)

-

Purified oligonucleotides (modified and complementary strands)

Procedure:

-

Sample Preparation: Dissolve the modified oligonucleotide and its complementary strand in the melting buffer to a final concentration of, for example, 2 µM each.

-

Annealing: Heat the solution to 95°C for 5 minutes to ensure complete dissociation of any pre-existing duplexes, then slowly cool to room temperature to allow for proper annealing.

-

UV Absorbance Measurement:

-

Place the cuvette in the spectrophotometer and equilibrate at a low starting temperature (e.g., 20°C).

-

Program the instrument to increase the temperature at a controlled rate (e.g., 1°C/minute) up to a high temperature (e.g., 95°C).

-

Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C or 1°C).

-

-

Data Analysis:

-

Plot the absorbance at 260 nm as a function of temperature.

-

The Tm is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve.

-

Protocol 3: Nuclease Resistance Assay

Objective: To assess the stability of 2'-fluoro modified oligonucleotides in the presence of nucleases.

Materials:

-

2'-Fluoro modified oligonucleotide and an unmodified control oligonucleotide, labeled with a fluorescent dye (e.g., 5'-FAM)

-

Nuclease source (e.g., fetal bovine serum (FBS), snake venom phosphodiesterase, or specific endonucleases/exonucleases)

-

Incubation buffer (e.g., PBS or Tris-HCl buffer)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

Gel imaging system capable of detecting the fluorescent label

-

Loading buffer (e.g., formamide (B127407) with a tracking dye)

Procedure:

-

Reaction Setup: In separate tubes, mix the labeled oligonucleotide (modified or control) with the nuclease source in the incubation buffer.

-

Incubation: Incubate the reactions at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each reaction and quench the nuclease activity by adding it to the loading buffer and placing it on ice or heating to 95°C.

-

PAGE Analysis:

-

Load the samples from each time point onto a denaturing polyacrylamide gel.

-

Run the gel to separate the oligonucleotides based on size.

-

-

Visualization and Quantification:

-

Visualize the gel using the imaging system.

-

The intensity of the full-length oligonucleotide band at each time point is quantified.

-

The percentage of intact oligonucleotide remaining is plotted against time to determine the degradation kinetics and half-life.

-

Mandatory Visualizations

Diagram 1: Solid-Phase Oligonucleotide Synthesis Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Diagram 2: siRNA-Mediated Gene Silencing Pathway

Caption: The mechanism of RNA interference (RNAi) initiated by a 2'-fluoro modified siRNA.

Diagram 3: Antisense Oligonucleotide (ASO) RNase H Mechanism

Caption: RNase H-mediated degradation of mRNA by a 2'-F-ANA/DNA gapmer antisense oligonucleotide.

Diagram 4: Structural Differences between 2'-F-RNA and 2'-F-ANA

Caption: Key structural distinctions between 2'-F-RNA and 2'-F-ANA.

Conclusion

2'-Fluoro nucleic acid chemistry offers a versatile and powerful platform for the design and development of next-generation oligonucleotide therapeutics and research tools. The distinct structural and functional properties of 2'-F-RNA and 2'-F-ANA provide a rich chemical space for fine-tuning the characteristics of nucleic acid-based molecules to meet specific biological and pharmacological requirements. By understanding the fundamental principles of their synthesis, properties, and applications, researchers and drug developers can effectively leverage these modifications to create more potent, stable, and specific oligonucleotide agents. The data and protocols presented in this guide serve as a valuable resource for the practical implementation of 2'-fluoro nucleic acid chemistry in a variety of research and development settings.

References

- 1. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]

- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. csb.vanderbilt.edu [csb.vanderbilt.edu]

- 6. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The 2'-Fluoro Modification: A Technical Guide to Enhancing Nucleic Acid Therapeutics

For Researchers, Scientists, and Drug Development Professionals

The strategic chemical modification of oligonucleotides is a cornerstone of modern nucleic acid-based therapeutics. Among the arsenal (B13267) of available modifications, the 2'-fluoro (2'-F) substitution on the ribose sugar has emerged as a uniquely powerful tool for enhancing the drug-like properties of RNA molecules, including aptamers and small interfering RNAs (siRNAs). This technical guide provides an in-depth exploration of the role of the 2'-fluoro modification, summarizing its impact on the physicochemical properties of oligonucleotides, detailing relevant experimental protocols, and illustrating key biological and experimental workflows.

Core Principles of the 2'-Fluoro Modification

The 2'-fluoro modification involves the replacement of the 2'-hydroxyl group (2'-OH) of a ribonucleotide with a fluorine atom. This seemingly subtle change imparts a profound influence on the structure and function of the nucleic acid. The high electronegativity of fluorine profoundly affects the sugar pucker, favoring a C3'-endo conformation. This pre-organizes the nucleotide into an A-form helical geometry, which is characteristic of RNA duplexes.[1] This structural bias is the foundation for many of the advantageous properties conferred by the 2'-F modification.

Key Physicochemical and Biological Properties:

-

Increased Binding Affinity: 2'-F modified oligonucleotides exhibit a higher binding affinity for their complementary RNA targets. This is reflected in an increased melting temperature (Tm) of the resulting duplexes.[2] The stabilization is primarily driven by a more favorable enthalpy of formation (ΔH°), suggesting stronger Watson-Crick base pairing and stacking interactions, rather than a significant entropic benefit.[3][4]

-

Enhanced Nuclease Resistance: The absence of the 2'-hydroxyl group, a key recognition element for many ribonucleases, renders 2'-F modified oligonucleotides significantly more resistant to degradation by nucleases present in serum and cellular environments.[5][6] This increased stability translates to a longer biological half-life, a critical attribute for therapeutic efficacy.[7]

-

Reduced Immunostimulation: Unmodified siRNAs can trigger an innate immune response. The 2'-F modification has been shown to significantly reduce or eliminate these off-target immunostimulatory effects.[3][5]

-

Compatibility with Biological Machinery: Crucially, the 2'-F modification is well-tolerated by the cellular machinery involved in RNA interference (RNAi).[7] 2'-F modified siRNAs are effectively loaded into the RNA-Induced Silencing Complex (RISC) and can guide the cleavage of target mRNA.[8][9] Similarly, 2'-F modified aptamer libraries can be generated using modified polymerases in the SELEX process.[10]

Quantitative Data Summary

The following tables summarize the quantitative impact of the 2'-fluoro modification on key performance parameters of oligonucleotides.

Table 1: In Vitro Potency and Nuclease Stability of siRNAs

| siRNA Sequence/Modification | Target Gene | In Vitro IC50 (nM) | Half-life (t1/2) in Serum | Citation(s) |

| Unmodified siRNA | Factor VII | 0.95 | < 4 hours | [2][5][7] |

| 2'-F Pyrimidine modified siRNA | Factor VII | 0.50 | > 24 hours | [2][5][7] |

Table 2: Thermodynamic Properties of RNA vs. 2'-F RNA Duplexes

| Duplex Type | Tm (°C) per modification | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Citation(s) |

| RNA/RNA Hairpin | +11.6 (for terminal A) | -4.3 | -10.1 | -1.4 | [3] |

| 2'-F RNA/RNA Hairpin | +17.0 (for terminal 2'-F A) | -8.7 | -15.1 | -2.2 | [3] |

| 2'F-ANA/RNA Duplex | - | -87.8 | -232 | -18.8 | [11] |

| DNA/RNA Duplex | - | -71.8 | -193 | -14.4 | [11] |

Note: Thermodynamic values can be highly sequence-dependent. The data presented here are illustrative examples from specific studies.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of 2'-fluoro modified oligonucleotides.

Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides

Standard automated phosphoramidite (B1245037) chemistry is used for the synthesis of 2'-F modified oligonucleotides. The core principle involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support.[12][13][14]

Materials:

-

DNA/RNA synthesizer

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

-

Unmodified and 2'-Fluoro phosphoramidite monomers (e.g., 2'-F-A, 2'-F-C, 2'-F-G, 2'-F-U phosphoramidites) dissolved in anhydrous acetonitrile (B52724) (e.g., to 0.1 M).

-

Activator solution (e.g., 0.25 M 5-ethylthiotetrazole in acetonitrile).

-

Capping solutions (e.g., acetic anhydride (B1165640) and 1-methylimidazole).

-

Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water).

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonia (B1221849) and methylamine).

Protocol:

-

Synthesis Setup: The synthesizer is programmed with the desired oligonucleotide sequence. Vials containing the required phosphoramidites and reagents are placed on the instrument.

-

Synthesis Cycle (repeated for each nucleotide addition):

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the terminal nucleotide on the solid support using the deblocking solution.

-

Coupling: The next phosphoramidite monomer is activated by the activator solution and coupled to the 5'-hydroxyl of the growing chain. Coupling times for modified bases may need to be extended.[13]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the base and phosphate protecting groups are removed by incubation with the cleavage/deprotection solution at an elevated temperature (e.g., 55°C for 16 hours).[13]

-

Purification: The crude oligonucleotide is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Nuclease Stability Assay in Serum

This assay assesses the stability of oligonucleotides in a biologically relevant medium.[15][16]

Materials:

-

2'-F modified and unmodified control oligonucleotides.

-

Fetal Bovine Serum (FBS) or human serum.

-

Nuclease-free water and buffers.

-

Gel loading buffer.

-

Denaturing polyacrylamide gel (e.g., 15-20%).

-

Gel electrophoresis apparatus and power supply.

-

Gel imaging system.

Protocol:

-

Reaction Setup: For each time point, prepare a reaction by mixing the oligonucleotide (e.g., 50 pmol) with 50% FBS in a total volume of 10-20 µL.[15]

-

Incubation: Incubate the reactions at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a gel loading buffer containing a denaturant and a proteinase K to digest serum proteins, and immediately freeze the sample at -80°C.

-

Gel Electrophoresis: Thaw the samples and load them onto a denaturing polyacrylamide gel.

-

Visualization and Analysis: After electrophoresis, stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize it using a gel imaging system. The intensity of the full-length oligonucleotide band at each time point is quantified. The half-life (t1/2) is calculated as the time it takes for 50% of the initial amount of the oligonucleotide to be degraded.

In Vitro Transcription for 2'-Fluoro RNA Synthesis

Enzymatic synthesis allows for the production of longer 2'-F modified RNA strands, often used in aptamer selection. This requires a modified T7 RNA polymerase that can efficiently incorporate 2'-F NTPs.[10][13]

Materials:

-

Linearized plasmid DNA or PCR product template with a T7 promoter.

-

Modified T7 RNA Polymerase (e.g., Y639F mutant).[10]

-

Ribonucleoside triphosphates (rATP, rGTP).

-

2'-Fluoro-modified ribonucleoside triphosphates (2'-F-CTP, 2'-F-UTP).

-

Transcription buffer (containing Tris-HCl, MgCl₂, DTT, spermidine).

-

RNase inhibitor.

-

DNase I.

Protocol:

-

Reaction Assembly: In a nuclease-free tube, combine the transcription buffer, DTT, NTPs (both regular and 2'-F modified), RNase inhibitor, DNA template (e.g., 1 µg), and modified T7 RNA Polymerase.

-

Incubation: Incubate the reaction at 37°C for 2-4 hours, or overnight.[10]

-

DNase Treatment: To remove the DNA template, add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C.

-

Purification: Purify the transcribed RNA using a column-based purification kit, phenol-chloroform extraction followed by ethanol (B145695) precipitation, or denaturing PAGE for size-specific selection.

-

Quantification and Quality Control: Determine the concentration of the RNA by UV-Vis spectrophotometry and assess its integrity by gel electrophoresis.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental processes where 2'-fluoro modifications are critically important.

The RNA Interference (RNAi) Pathway with Modified siRNA

Workflow for SELEX with a 2'-Fluoro Modified RNA Library

Description: This diagram outlines the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for generating nuclease-resistant RNA aptamers.[19][20][21] The process starts with a DNA template library, which is transcribed into a highly diverse pool of 2'-fluoro modified RNA molecules. This pool is incubated with the target of interest. RNA molecules that bind to the target are separated, reverse transcribed back to DNA, and amplified by PCR. This enriched DNA pool is then used for subsequent rounds of selection, progressively isolating aptamers with high affinity and specificity.

Logical Benefits of 2'-Fluoro Modification

Description: This diagram provides a logical overview of how the 2'-fluoro modification translates into improved therapeutic properties. The chemical change influences the sugar pucker and blocks nuclease attack sites. These physicochemical changes lead directly to the functional outcomes of increased binding affinity and enhanced stability, which are the primary drivers for the improved therapeutic potential of 2'-F modified oligonucleotides.

References

- 1. glenresearch.com [glenresearch.com]

- 2. academic.oup.com [academic.oup.com]

- 3. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. csb.vanderbilt.edu [csb.vanderbilt.edu]

- 6. synoligo.com [synoligo.com]

- 7. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RNA Interference (RNAi) [ncbi.nlm.nih.gov]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. alfachemic.com [alfachemic.com]

- 13. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. RNA interference - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Preliminary Studies of 2'-Fluoro-6-chloro-deoxyadenosine in RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of modified nucleotides into RNA transcripts is a cornerstone of modern nucleic acid research and therapeutic development. This guide explores the preliminary studies and potential applications of 2'-Fluoro-6-chloro-deoxyadenosine (2'-F-6-chloro-dA), a novel purine (B94841) analog. By combining the unique chemical properties of a 2'-fluoro modification and a 6-chloro substitution, 2'-F-6-chloro-dA offers the potential to create RNA molecules with enhanced stability, tailored functionality, and unique structural characteristics. This document consolidates available data on related compounds to infer the synthesis, enzymatic incorporation, and potential impact of this specific modification, providing a foundational resource for its investigation and application.

Introduction to 2'-Fluoro and 6-Chloro Modifications

The modification of RNA with non-canonical nucleosides has become a critical tool in the development of RNA-based therapeutics and diagnostics. Two key modifications, the 2'-fluoro (2'-F) substitution on the ribose sugar and the 6-chloro (6-Cl) substitution on the purine base, have independently shown significant promise in enhancing the properties of RNA molecules.

The 2'-fluoro modification is known to increase the thermal stability of RNA duplexes and confer resistance to nuclease degradation.[1][2][3] This is attributed to the fluorine atom's high electronegativity, which favors a C3'-endo sugar pucker, characteristic of A-form helices found in RNA.[3] In contrast, the 6-chloro-purine is a versatile synthetic intermediate that can be a precursor to various N6-substituted adenosines, which are important for modulating biological processes.

The combination of these two modifications in a single nucleoside, 2'-F-6-chloro-deoxyadenosine, presents an intriguing candidate for generating highly stable and functionally diverse RNA molecules.

Synthesis of Modified Nucleoside Triphosphates

Experimental Protocol: One-Pot dNTP Synthesis[4]

This protocol involves the monophosphorylation of the nucleoside, followed by a reaction with tributylammonium (B8510715) pyrophosphate, and subsequent hydrolysis of the cyclic intermediate.

Materials:

-

2'-F-6-chloro-deoxyadenosine

-

Phosphorus oxychloride (POCl3)

-

Proton sponge

-

Tributylammonium pyrophosphate

-

Triethylamine

-

Trimethyl phosphate

-

Anhydrous solvents

Procedure:

-

Monophosphorylation: The starting nucleoside is reacted with a phosphorylating agent like phosphorus oxychloride in an anhydrous solvent at a low temperature.

-

Reaction with Pyrophosphate: The resulting monophosphate is then reacted in the same pot with tributylammonium pyrophosphate.

-

Hydrolysis: The cyclic intermediate formed is hydrolyzed to yield the final 5'-triphosphate.

-

Purification: The final product is purified using anion-exchange chromatography.

The yields for this method are reported to be in the range of 65% to 70% for standard dNTPs.[4]

Enzymatic Incorporation into RNA

The ability of RNA polymerases to accept modified nucleotides as substrates is crucial for the synthesis of modified RNA. Studies have shown that various RNA polymerases can incorporate nucleotides with modifications at the 2'-position and the 6-position of purines.

Polymerase Selection

The choice of RNA polymerase is critical for efficient incorporation. While data for 2'-F-6-chloro-dATP is not available, studies on similar analogs provide valuable insights:

-

Syn5 RNA Polymerase: This polymerase has shown a low discrimination against the incorporation of 2'-fluoro dNMPs.[2][5] A mutant version, Syn5 RNA polymerase Y564F, further decreases this discrimination.[2][5]

-

T7 RNA Polymerase: The Y639F mutant of T7 RNA polymerase is a standard enzyme for preparing 2'-F RNA.[2]

Quantitative Data on Incorporation of Related Analogs

The following table summarizes the incorporation efficiency of related modified nucleotides by different polymerases. This data can serve as a preliminary guide for designing experiments with 2'-F-6-chloro-dATP.

| Modified Nucleotide | Polymerase | Observation | Reference |

| 2'-Fluoro-dNTPs | Syn5 RNA Polymerase | Low discrimination against incorporation. | [2][5] |

| 2'-Fluoro-dNTPs | Syn5 RNA Polymerase Y564F | Further decreased discrimination. | [2][5] |

| 2'-Fluoro-dNTPs | T7 RNA Polymerase Y639F | Standard enzyme for 2'-F RNA synthesis. | [2] |

| 2-Chloro-2'-deoxyadenosine 5'-triphosphate (CldATP) | HIV-1 Reverse Transcriptase | Efficiently incorporated. | [6] |

| 2-Chloro-2'-deoxyadenosine 5'-triphosphate (CldATP) | AMV Reverse Transcriptase | Efficiently incorporated. | [6] |

| 2-Chloro-2'-deoxyadenosine 5'-triphosphate (CldATP) | Klenow Fragment | Intermediate ability to utilize the analog. | [6] |

| 2-Chloro-2'-deoxyadenosine 5'-triphosphate (CldATP) | T4 DNA Polymerase | Least efficient incorporation. | [6] |

Experimental Protocol: In Vitro Transcription

The following is a general protocol for the enzymatic incorporation of a modified nucleotide into an RNA transcript.

Materials:

-

Linearized DNA template with a promoter for the chosen RNA polymerase

-

RNA Polymerase (e.g., Syn5 or T7 mutant)

-

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

-

2'-F-6-chloro-dATP

-

Transcription buffer

-

RNase inhibitor

Procedure:

-

Assemble the transcription reaction by combining the DNA template, NTPs (with the modified nucleotide replacing or supplementing ATP), transcription buffer, and RNase inhibitor.

-

Initiate the reaction by adding the RNA polymerase.

-

Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for T7).

-

Terminate the reaction and purify the RNA transcript using methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or spin column chromatography.

-

Analyze the incorporation and integrity of the transcript using techniques like denaturing polyacrylamide gel electrophoresis (PAGE).

Structural and Functional Implications

The incorporation of 2'-F-6-chloro-dA into an RNA molecule is expected to have significant structural and functional consequences.

Structural Effects

The 2'-fluoro group is known to stabilize the C3'-endo sugar pucker, which is characteristic of A-form helices.[3] This can lead to:

-

Increased Duplex Stability: Oligonucleotides containing 2'-F-RNA exhibit increased melting temperatures (Tm) when hybridized to a complementary RNA strand.[3] The enhancement in Tm can be approximately 1.8°C per 2'-F-RNA residue relative to a DNA oligonucleotide.[3]

-

A-form Helix Confirmation: Circular dichroism (CD) spectra of 2'-F-RNA/RNA duplexes indicate they adopt an A-form helical structure.[3]

The 6-chloro modification introduces a reactive site on the purine base, which can be utilized for post-transcriptional modifications.

Functional Consequences

The presence of these modifications can impact the biological function of the RNA:

-

Nuclease Resistance: The 2'-fluoro modification confers significant resistance to degradation by nucleases, which is a major advantage for in vivo applications of RNA.[1][2]

-

Modulation of Protein Binding: The 6-chloro group can be a precursor for a variety of N6-substitutions, which can be designed to modulate the binding of proteins to the RNA.

Visualizations

Chemical Structure and Incorporation Workflow

Caption: Synthesis and enzymatic incorporation of 2'-F-6-chloro-dA.

Potential Signaling Pathway Modulation

Caption: Potential impact of 2'-F-6-chloro-dA on RNA function.

Conclusion and Future Directions

The preliminary analysis based on related compounds suggests that 2'-F-6-chloro-deoxyadenosine is a promising candidate for the development of novel RNA-based tools and therapeutics. The combined properties of enhanced stability from the 2'-fluoro group and the synthetic versatility of the 6-chloro group open up new avenues for RNA engineering.

Future research should focus on:

-

The successful chemical synthesis and purification of 2'-F-6-chloro-dATP.

-

Systematic evaluation of its incorporation efficiency with a panel of wild-type and mutant RNA polymerases.

-

Detailed biophysical and structural studies of RNA molecules containing this modification.

-

Investigation of the functional consequences of this modification in cellular and in vivo models.

This technical guide provides a starting point for researchers and drug developers interested in exploring the potential of 2'-F-6-chloro-dA in RNA synthesis. The strategic use of this and other novel modified nucleotides will undoubtedly continue to drive innovation in the field of nucleic acid research.

References

- 1. 2' Fluoro RNA Modification [biosyn.com]

- 2. Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of 2-chloro-2'-deoxyadenosine 5'-triphosphate on DNA synthesis in vitro by purified bacterial and viral DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Core Principles of Modified Phosphoramidite Utilization in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental principles governing the use of modified phosphoramidites in the chemical synthesis of oligonucleotides. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering detailed insights into the chemistry, experimental procedures, and applications of these critical molecules.

Introduction to Phosphoramidite (B1245037) Chemistry

The chemical synthesis of oligonucleotides, the short, single-stranded DNA or RNA molecules that are the cornerstone of modern molecular biology and genetic medicine, is predominantly achieved through the phosphoramidite method.[1] This robust and efficient solid-phase synthesis technique allows for the sequential addition of nucleotide building blocks, known as nucleoside phosphoramidites, to a growing oligonucleotide chain.[2] The success of this method hinges on the unique reactivity of the phosphoramidite moiety and the strategic use of protecting groups to ensure sequence fidelity.[3]

Modified phosphoramidites are derivatives of the standard DNA and RNA building blocks that incorporate chemical alterations to the nucleobase, the sugar moiety, or the phosphate (B84403) backbone.[4] These modifications are instrumental in enhancing the therapeutic properties of oligonucleotides, such as increasing their stability against nuclease degradation, improving their binding affinity to target sequences, and facilitating cellular uptake.[5]

The Structure of a Modified Phosphoramidite

A typical phosphoramidite monomer consists of a nucleoside (a base linked to a sugar) with several key chemical groups attached, each serving a specific function in the synthesis cycle.

Key Components:

-

Nucleobase: The information-carrying part of the nucleotide (Adenine, Guanine, Cytosine, Thymine, or Uracil). In modified phosphoramidites, the base can be altered to enhance properties like binding affinity.[6]

-

Sugar Moiety: A pentose (B10789219) sugar, either deoxyribose (in DNA) or ribose (in RNA). The sugar can be modified, for example, at the 2' position, to increase nuclease resistance.[7]

-

5'-Dimethoxytrityl (DMT) Group: A bulky protecting group on the 5'-hydroxyl of the sugar. It prevents self-polymerization and is removed at the beginning of each coupling cycle to allow the addition of the next nucleotide.[8]

-

3'-Phosphoramidite Moiety: The reactive group that enables the formation of the internucleotide linkage. It consists of a trivalent phosphorus atom bonded to a diisopropylamino group and a cyanoethyl group.

-

Cyanoethyl Group: A protecting group on the phosphorus atom that prevents unwanted side reactions. It is removed at the end of the synthesis.[3]

The Oligonucleotide Synthesis Cycle

The automated solid-phase synthesis of oligonucleotides using phosphoramidites is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The four main steps in each cycle are: deblocking, coupling, capping, and oxidation.[9]

Step 1: Deblocking (Detritylation) The synthesis begins with the removal of the acid-labile DMT protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[4][8] The resulting free 5'-hydroxyl group is then available for the coupling reaction.

Step 2: Coupling The next phosphoramidite monomer, activated by a weak acid such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), is delivered to the synthesis column.[10] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.[4] This reaction is highly efficient, with coupling efficiencies typically exceeding 98-99%.[4]

Step 3: Capping To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are permanently blocked in a capping step. This is usually achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[4][5]